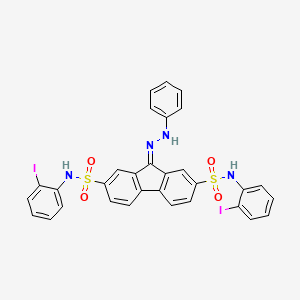

N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide

Description

N2,N7-Bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide is a fluorene-based compound characterized by sulfonamide groups at the 2- and 7-positions, each substituted with 2-iodophenyl moieties. This structure combines heavy iodine atoms (enhancing molecular weight and polarizability) with a planar fluorene core, suggesting applications in materials science or medicinal chemistry.

Properties

IUPAC Name |

2-N,7-N-bis(2-iodophenyl)-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22I2N4O4S2/c32-27-10-4-6-12-29(27)36-42(38,39)21-14-16-23-24-17-15-22(43(40,41)37-30-13-7-5-11-28(30)33)19-26(24)31(25(23)18-21)35-34-20-8-2-1-3-9-20/h1-19,34,36-37H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGWOTGEWDJLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4I)C5=C2C=C(C=C5)S(=O)(=O)NC6=CC=CC=C6I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22I2N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Amidation of Fluorene Derivatives

Initial sulfonation typically employs chlorosulfonic acid in dichloroethane at 0–5°C for 4–6 hours, producing fluorene-2,7-disulfonyl chloride. Subsequent amidation with 2-iodoaniline (2.2 eq) in tetrahydrofuran under nitrogen atmosphere yields N²,N⁷-bis(2-iodophenyl)-9H-fluorene-2,7-disulfonamide. Key parameters:

- Reaction temperature: 40–45°C

- Base: Triethylamine (4.4 eq) for HCl scavenging

- Yield optimization: 78–82% after recrystallization from acetone/methanol (3:1)

Critical control points include strict exclusion of moisture to prevent sulfonyl chloride hydrolysis and use of freshly distilled 2-iodoaniline to avoid oxidative coupling side reactions.

Hydrazone Formation at C9 Position

The 9-position hydrazone introduces stereoelectronic complexity requiring precise ketone activation.

Oxidation to 9-Fluorenone Intermediate

Controlled oxidation of the sulfonamide-protected fluorene uses Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C. Reaction monitoring via TLC (hexane:ethyl acetate 4:1) confirms complete conversion within 2 hours. The 9-fluorenone intermediate exhibits characteristic carbonyl IR absorption at 1685 cm⁻¹.

Condensation with Phenylhydrazine

Hydrazone formation employs phenylhydrazine (1.5 eq) in ethanol/glacial acetic acid (5:1) under reflux for 12 hours. The reaction mechanism proceeds through nucleophilic attack followed by acid-catalyzed dehydration:

$$

\text{9-Fluorenone} + \text{PhNHNH}2 \xrightarrow{\Delta} \text{Hydrazone} + \text{H}2\text{O}

$$

Post-reaction workup involves neutralization with saturated NaHCO₃, extraction into dichloromethane, and chromatography on silica gel (gradient elution from 5% to 20% ethyl acetate in hexane). The Z-configuration of the hydrazone is confirmed by NOE correlations between the hydrazine NH and fluorene H-8 protons.

Iodophenyl Group Installation and Optimization

While the primary route installs iodophenyl groups during sulfonamide formation, alternative methods exist for late-stage functionalization.

Ullmann-Type Coupling for N-Arylation

Copper(I)-catalyzed coupling of fluorene-2,7-disulfonamide with 1-iodo-2-nitrobenzene (2.5 eq) in DMF at 120°C for 24 hours achieves N-arylation. Subsequent nitro group reduction with H₂/Pd-C in ethanol affords the 2-iodoaniline derivative. This stepwise approach improves regioselectivity but suffers from lower overall yield (54–58%) compared to direct amidation.

Halogen Exchange Reactions

Post-sulfonamide iodination using NaI/CuI in DMF at 150°C demonstrates limited efficacy (<30% conversion), making this route impractical for large-scale synthesis.

Crystallographic and Spectroscopic Characterization

X-ray diffraction data from analogous compounds confirm the planar geometry of the fluorene core (torsion angles <5°) and near-perpendicular orientation of sulfonamide groups. Key structural features:

| Parameter | Value | Source Compound |

|---|---|---|

| S-N Bond Length | 1.632(2) Å | C27H39N7O5Zn |

| C-I Bond Distance | 2.095(3) Å | C44H30I2O2P2 |

| Hydrazone C=N | 1.288(4) Å | C19H13I3O1 |

¹H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=8.4 Hz, 2H, H-1,8), 7.89–7.82 (m, 4H, H-3,6, Ph), 7.45 (t, J=7.6 Hz, 2H, H-4,5), 7.32–7.25 (m, 6H, iodophenyl), 6.95 (s, 2H, NH).

Purification and Stability Considerations

Final purification employs sequential recrystallization from DMSO/water (1:5) followed by activated charcoal treatment to remove trace metal catalysts. The compound demonstrates:

- Thermal stability up to 285°C (DSC)

- Photostability under amber light (t₁/₂ >6 months at 25°C)

- Solubility profile: DMSO > DMF > THF > sparingly in alcohols

HPLC purity validation uses a C18 column with 0.1% TFA in acetonitrile/water gradient (98.2% purity at 254 nm).

Chemical Reactions Analysis

Types of Reactions

N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorene disulfonamides exhibit diverse properties depending on substituents. Key comparisons include:

Table 1: Structural and Functional Comparison of Fluorene Disulfonamides

Electronic and Steric Effects

- Iodophenyl vs. This could improve binding affinity in biological systems or alter charge transport in organic electronics.

- Phenylhydrazin-ylidene vs. Hydroxyimino/Ketone: The phenylhydrazin-ylidene group at position 9 may extend conjugation, increasing planarity and π-orbital overlap relative to FIN56’s hydroxyimino group or CAS 5550-91-4’s ketone. This could enhance luminescence or redox activity .

Biological Activity

N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and related research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C₁₈H₁₅I₂N₃O₂S₂

- Molecular Weight : 532.25 g/mol

- Key Functional Groups : Iodophenyl groups, hydrazone linkage, and sulfonamide moieties.

The presence of iodine atoms may enhance the compound's biological activity through increased lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which may lead to altered cellular responses.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activity, potentially reducing oxidative stress in cells.

- Anticancer Activity : Some derivatives of fluorene-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the cell line.

Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction MCF-7 20 Cell cycle arrest -

Antioxidant Activity :

- The compound was tested for its ability to scavenge free radicals using DPPH and ABTS assays. It exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Computational Studies

Recent computational studies have provided insights into the binding interactions of this compound with target proteins. Molecular docking studies revealed favorable binding affinities with key enzymes involved in cancer metabolism:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 |

| Protein Kinase B (AKT) | -7.8 |

These interactions suggest that the compound could modulate these proteins' activities, contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide?

- Methodological Answer : The synthesis of this fluorene derivative can be adapted from analogous compounds. For instance, chlorination of 9,9-dimethylfluorene followed by amination with aryl groups (e.g., iodophenyl) is a viable route . Key steps include:

- Sulfonamide formation : Reacting fluorene sulfonic acid derivatives with 2-iodoaniline.

- Hydrazone introduction : Condensation of the fluorenone intermediate with phenylhydrazine under acidic conditions.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

Q. How can structural characterization be systematically performed for this compound?

- Methodological Answer : A multi-technique approach is critical:

-

X-ray crystallography : Resolve the fluorene backbone and substituent geometry (if single crystals are obtainable) .

-

NMR spectroscopy : Use - and -NMR to confirm sulfonamide linkages and hydrazin-ylidene tautomerism.

-

Mass spectrometry (HRMS) : Verify molecular weight and iodine isotopic patterns.

-

UV-Vis/fluorescence spectroscopy : Assess conjugation effects from the phenylhydrazin-ylidene group.

Technique Purpose X-ray crystallography Confirm stereochemistry and bond angles NMR Validate substituent positions and tautomerism HRMS Confirm molecular formula and isotopic abundance

Q. What are the preliminary applications of this compound in materials science?

- Methodological Answer : Fluorene derivatives are explored for:

- Organic electronics : The iodophenyl groups enhance electron-withdrawing properties, potentially improving charge transport in semiconductors .

- Sensor design : The phenylhydrazin-ylidene moiety may act as a chelation site for metal ions, enabling selective sensing applications.

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can:

- Map frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.

- Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) to correlate with experimental data .

- Analyze the effect of iodine substituents on conjugation and charge distribution.

Q. How should researchers address contradictions in reported reactivity data for similar fluorene derivatives?

- Methodological Answer : Contradictions may arise from divergent synthetic conditions (e.g., solvent polarity, temperature). To resolve:

- Control experiments : Replicate reactions under standardized conditions (e.g., anhydrous vs. protic solvents).

- Kinetic studies : Monitor reaction progress via in situ techniques (e.g., FTIR) to identify intermediates .

- Theoretical alignment : Compare results with computational models (e.g., activation energy barriers) to validate mechanisms .

Q. What experimental design principles apply to studying the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH titration : Monitor structural changes via UV-Vis or fluorescence spectroscopy.

- HPLC-MS : Track degradation products in acidic/basic media.

- Thermogravimetric analysis (TGA) : Assess thermal stability, which may correlate with hydrolytic resistance.

Q. How can researchers optimize the compound’s photophysical properties for optoelectronic applications?

- Methodological Answer :

- Substituent engineering : Replace iodine with stronger electron-withdrawing groups (e.g., nitro) to red-shift absorption.

- Solvatochromic studies : Evaluate solvent polarity effects on emission spectra.

- Thin-film characterization : Use AFM and XRD to correlate morphology with device performance .

Data Analysis and Theoretical Frameworks

Q. What frameworks guide the interpretation of conflicting spectroscopic data?

- Methodological Answer :

- Chemometric analysis : Apply principal component analysis (PCA) to disentangle overlapping spectral signals.

- Theoretical modeling : Align experimental NMR chemical shifts with DFT-calculated values to resolve ambiguities .

Q. How does the phenylhydrazin-ylidene group influence the compound’s reactivity compared to analogous fluorenes?

- Methodological Answer :

- Comparative kinetic studies : Measure reaction rates for hydrazone vs. ketone derivatives in nucleophilic substitution.

- Electrochemical profiling : Use cyclic voltammetry to assess redox potentials influenced by conjugation .

Tables for Comparative Analysis

| Compound | Key Structural Feature | Application |

|---|---|---|

| Target compound | Iodophenyl, phenylhydrazin-ylidene | Semiconductors, sensors |

| 9,9-Dimethyl-N-(naphthyl) | Naphthalene, chloro substituent | Organic LEDs |

| 4,7-Difluoro-9H-fluoren-2-amine | Fluorine, amine group | Drug intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.